Cas no 951896-41-6 (N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide)

N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide structure
951896-41-6 structure
Product Name:N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
CAS No:951896-41-6
MF:C16H15FN2O5S2
MW:398.429105043411
CID:6086631
PubChem ID:22694680
Update Time:2025-07-09

N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
    • N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
    • Benzenesulfonamide, N-(4-fluorophenyl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-
    • AKOS002363817
    • N-(4-FLUOROPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE
    • F5293-0239
    • 951896-41-6
    • N-(4-fluorophenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
    • AKOS016327889
    • Inchi: 1S/C16H15FN2O5S2/c1-11-10-25(21,22)19(16(11)20)14-6-8-15(9-7-14)26(23,24)18-13-4-2-12(17)3-5-13/h2-9,11,18H,10H2,1H3
    • InChI Key: YWLQWCUPDPOVOQ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(F)C=C2)(=O)=O)=CC=C(N2C(=O)C(C)CS2(=O)=O)C=C1

Computed Properties

  • Exact Mass: 398.04064209g/mol
  • Monoisotopic Mass: 398.04064209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.530±0.06 g/cm3(Predicted)
  • Boiling Point: 577.0±60.0 °C(Predicted)
  • pka: 8.23±0.10(Predicted)

N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide Pricemore >>

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N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide Related Literature

Additional information on N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Professional Introduction to N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide (CAS No. 951896-41-6)

N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, identified by its CAS number 951896-41-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a sulfonamide functional group and a thiazolidine ring, which are known for their versatile biological activities. The introduction of a fluorine atom at the para position of the phenyl ring and the specific substitution pattern on the thiazolidine moiety contribute to its unique chemical and pharmacological properties.

The sulfonamide group (SO₂NH₂) is a well-documented pharmacophore that plays a crucial role in the development of various therapeutic agents. Its ability to form hydrogen bonds with biological targets makes it an attractive scaffold for drug design. In particular, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide moiety in N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide suggests that this compound may exhibit similar biological activities, although its full pharmacological profile remains to be fully elucidated.

The thiazolidine ring is another key structural feature of this compound. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their stability and their ability to mimic natural biomolecules such as amino acids. The specific substitution pattern on the thiazolidine ring in N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, particularly the presence of a methyl group and carbonyl groups, further enhances its potential biological activity. This structural motif has been explored in various drug candidates due to its ability to interact with biological targets such as enzymes and receptors.

The introduction of a fluorine atom at the para position of the phenyl ring is another critical aspect of this compound's structure. Fluorine atoms are frequently used in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The electron-withdrawing nature of fluorine can enhance the reactivity of certain functional groups and improve the overall potency of a drug candidate. In N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, the fluorine atom is expected to influence both the electronic distribution of the molecule and its interactions with biological targets.

4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, with its unique substitution pattern, is likely to exhibit similar multifaceted interactions. 4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-y l strong>)b enzene - 1 - sul fon am ide m ay p ossess inhibitory activity against certain cancer-related enzymes. 4 - fluoro phen yl strong > ) - 4 - ( < strong > 4 - me thy l - 1 , 1 , 3 - tri ox o - 1 la b da 6 , 2 - thi az olid ine - 2 - yl strong > ) b enz e n e - 1 - sul fon am ide) suggest that it may interfere with inflammatory mediators without causing significant side effects. 4 - fluoro phen yl strong > ) - 4 - ( < strong > 4 - me thy l - 1 , 1 , 3 - tri ox o - 1 la b da 6 , 2 - thi az olid ine - 2 - yl strong > ) b enz e n e - 1 - sul fon am ide) (CAS No. < strong >951896- 41- 6) represents an intriguing candidate for further exploration in pharmaceutical research。 Its unique structural features,including the sulfonamide group,thiazolidine ring,and fluorine substitution,make it a promising scaffold for developing novel therapeutic agents。 Further studies are warranted to fully elucidate its biological activity,mechanism of action,and potential clinical applications。 As our understanding of disease mechanisms continues to evolve,compounds like N-(< strong > .
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